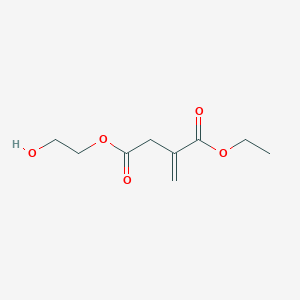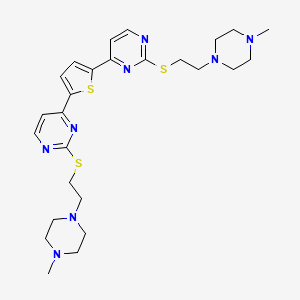
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is an organic compound with a complex structure that includes both ester and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate typically involves esterification reactions. One common method is the reaction of 1-ethyl 2-methylidenebutanedioic acid with 2-hydroxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: Formation of 1-ethyl 4-(2-oxoethyl) 2-methylidenebutanedioate.
Reduction: Formation of 1-ethyl 4-(2-hydroxyethyl) 2-methylbutanediol.
Substitution: Formation of 1-ethyl 4-(2-chloroethyl) 2-methylidenebutanedioate.
Scientific Research Applications
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
1-Ethyl 4-(2-hydroxyethyl) butanedioate: Lacks the methylidene group, making it less reactive.
1-Ethyl 4-(2-hydroxyethyl) 2-methylbutanedioate: Similar structure but lacks the double bond, affecting its chemical properties.
1-Ethyl 4-(2-hydroxyethyl) 2-methylidenepentanedioate: Contains an additional carbon in the chain, altering its reactivity and applications.
Uniqueness: 1-Ethyl 4-(2-hydroxyethyl) 2-methylidenebutanedioate is unique due to the presence of both ester and alcohol functional groups, as well as the methylidene group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
149305-43-1 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-O-ethyl 4-O-(2-hydroxyethyl) 2-methylidenebutanedioate |
InChI |
InChI=1S/C9H14O5/c1-3-13-9(12)7(2)6-8(11)14-5-4-10/h10H,2-6H2,1H3 |
InChI Key |
GBXSGTMCDLTIED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(Dimethylsilanediyl)di(cyclopenta-1,4-diene-3,1-diyl)]bis(trimethylsilane)](/img/structure/B14280734.png)
![6,6'-[(4-Methoxyphenyl)methylene]di(2,3-dihydro-1H-inden-5-ol)](/img/structure/B14280738.png)
![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)

ethanimidamide](/img/structure/B14280755.png)
![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Bis[(isocyanatomethyl)sulfanyl]methane](/img/structure/B14280766.png)


